[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate
CAS No.: 94086-63-2
Cat. No.: VC16999152
Molecular Formula: C15H26O2
Molecular Weight: 238.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94086-63-2 |
|---|---|
| Molecular Formula | C15H26O2 |
| Molecular Weight | 238.37 g/mol |
| IUPAC Name | [(3S)-3,7-dimethyloct-6-enyl] (E)-2-methylbut-2-enoate |
| Standard InChI | InChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,13H,7,9-11H2,1-5H3/b14-6+/t13-/m0/s1 |
| Standard InChI Key | UCFQYMKLDPWFHZ-VYAXBHEWSA-N |
| Isomeric SMILES | C/C=C(\C)/C(=O)OCC[C@@H](C)CCC=C(C)C |
| Canonical SMILES | CC=C(C)C(=O)OCCC(C)CCC=C(C)C |
Introduction
Chemical Structure and Stereochemical Properties
The molecular architecture of [S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate is defined by its [(3S)-3,7-dimethyloct-6-enyl] (E)-2-methylbut-2-enoate structure. The compound features two stereochemical elements: a (3S) chiral center in the octenyl moiety and an (E) configuration in the tiglic acid-derived α,β-unsaturated ester group. These stereochemical attributes critically influence its physical properties, such as boiling point and solubility, and its interaction with biological receptors in olfactory applications .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 94086-63-2 |
| Molecular Formula | C₁₅H₂₆O₂ |
| Molecular Weight | 238.37 g/mol |
| IUPAC Name | [(3S)-3,7-dimethyloct-6-enyl] (E)-2-methylbut-2-enoate |
| InChIKey | UCFQYMKLDPWFHZ-VYAXBHEWSA-N |
| Canonical SMILES | CC=C(C)C(=O)OCCC(C)CCC=C(C)C |
The (E) configuration of the α,β-unsaturated ester group enhances the compound’s stability against hydrolysis compared to its (Z) isomer. This structural resilience makes it suitable for formulations requiring prolonged shelf life.
Synthesis and Industrial Production
The synthesis of [S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate typically involves acid-catalyzed esterification between (3S)-3,7-dimethyl-6-octen-1-ol (β-citronellol) and (E)-2-methyl-2-butenoic acid (tiglic acid). The reaction proceeds under reflux conditions with a catalytic amount of sulfuric acid or p-toluenesulfonic acid, achieving yields exceeding 80% in optimized setups.
Key Reaction Parameters:
-
Temperature: 100–120°C
-
Catalyst: 1–2 mol% H₂SO₄
-
Solvent: Toluene or xylene (azeotropic removal of water)
Industrial production scales this process using continuous-flow reactors to enhance efficiency and reduce byproduct formation. The purity of the final product is critical for fragrance applications, necessitating rigorous post-synthesis purification via fractional distillation or column chromatography.
Applications in Fragrance and Flavor Industries
[S-(E)]-3,7-Dimethyl-6-octenyl 2-methyl-2-butenoate is prized for its floral, citrus-like aroma, making it a staple in perfumery and food flavoring . Its odor profile arises from the synergistic interaction between the citronellyl moiety’s terpenic notes and the tiglate group’s fruity undertones .
Table 2: Industrial Applications
| Industry | Use Case |
|---|---|
| Perfumery | Top-note in floral fragrances |
| Food Flavoring | Citrus flavor enhancer |
| Cosmetics | Stabilizer in lotions and creams |
In perfumery, the compound’s volatility ensures rapid evaporation, contributing to the initial olfactory impression of fragrances . Its use in food flavoring is regulated under guidelines ensuring concentrations remain below threshold limits for consumer safety.
Analytical Characterization Methods
Accurate quantification and purity assessment of [S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate rely on advanced chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile:water (70:30 v/v) achieves baseline separation of the compound from synthetic byproducts. Detection at 210 nm optimizes sensitivity for the α,β-unsaturated ester chromophore.
Gas Chromatography (GC)
GC analysis using non-polar (SE-30) and polar (Carbowax 20M) columns provides complementary data. Retention indices (RI) are 1558 and 1929, respectively, aiding in identity confirmation .
Table 3: Chromatographic Parameters
| Method | Column | Mobile Phase/RI | Detection |
|---|---|---|---|
| HPLC | C18 | Acetonitrile:H₂O | UV (210 nm) |
| GC (SE-30) | Capillary SE-30 | RI = 1558 | FID |
| GC (Carbowax) | Carbowax 20M | RI = 1929 | FID |
Comparative Analysis with Structural Analogs
[S-(E)]-3,7-Dimethyl-6-octenyl 2-methyl-2-butenoate shares functional similarities with citronellyl crotonate (CAS 68039-38-3), differing in the ester group’s saturation . The (E) configuration in the target compound confers greater stability, whereas citronellyl crotonate’s (Z) isomer exhibits higher reactivity .
Table 4: Comparative Properties of Citronellyl Esters
| Property | [S-(E)]-3,7-Dimethyl-6-octenyl 2-methyl-2-butenoate | Citronellyl Crotonate |
|---|---|---|
| CAS Number | 94086-63-2 | 68039-38-3 |
| Molecular Formula | C₁₅H₂₆O₂ | C₁₄H₂₄O₂ |
| Odor Profile | Floral, citrus | Green, earthy |
| Stability | High (E-configuration) | Moderate |
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